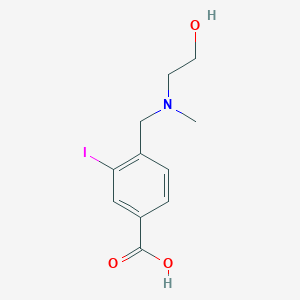

4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid

Description

Properties

IUPAC Name |

4-[[2-hydroxyethyl(methyl)amino]methyl]-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO3/c1-13(4-5-14)7-9-3-2-8(11(15)16)6-10(9)12/h2-3,6,14H,4-5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQXPGLHOKVOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660927 | |

| Record name | 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-46-2 | |

| Record name | 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid typically involves a multi-step process:

Starting Material: The synthesis begins with 3-iodobenzoic acid.

Formation of Intermediate: The 3-iodobenzoic acid is reacted with formaldehyde and 2-hydroxyethylamine under acidic conditions to form the intermediate compound.

Final Product: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The iodine atom can be reduced to form a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: 4-(((2-Carboxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid.

Reduction: 4-(((2-Hydroxyethyl)(methyl)amino)methyl)benzoic acid.

Substitution: 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling due to its iodine atom.

Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.

Pathways Involved: It may affect signaling pathways by modifying the structure and function of key proteins involved in cellular processes.

Comparison with Similar Compounds

3-Iodo-4-((2-methylpiperidin-1-yl)methyl)benzoic Acid (CAS 1131614-83-9) and 3-Iodo-4-((3-methylpiperidin-1-yl)methyl)benzoic Acid (CAS 1131614-84-0)

- Structural Differences : Both analogues replace the 2-hydroxyethyl-methylamine group with a piperidine ring bearing a methyl group at the 2- or 3-position.

- Stereochemical Effects: The 3-methylpiperidine variant introduces steric hindrance, which may reduce binding efficiency in enzyme-targeted applications.

- Similarity Scores : Both compounds exhibit 94% structural similarity to the parent compound, suggesting comparable reactivity but divergent pharmacokinetics .

4-Azido-3-iodobenzoic Acid (CAS 1216380-53-8)

- Structural Difference: The amino-methyl side chain is replaced by an azide (-N₃) group.

- Functional Implications :

- Applications : Primarily used in bioconjugation rather than therapeutic contexts .

Functional Analogues with Iodinated Backbones

3-[(2-Aminoacetyl)amino]-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid (CAS 59017-39-9)

- Structural Features : Contains three iodine atoms and a 2-hydroxyethylamide-carboxylic acid system.

- Key Comparisons :

Derivatives with Aromatic Substitution Patterns

2-Hydroxy-4-Substituted-3-(4,6-Disubstituted Benzothiazolyl-2-Azo)-Benzoic Acid

- Structural Contrast: An azo (-N=N-) group replaces the amino-methyl side chain.

- Properties: Acidity: The phenolic -OH and azo groups lower the carboxylic acid’s pKa (1.8–2.2) compared to the parent compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents | pKa (Carboxylic Acid) | LogP |

|---|---|---|---|---|---|

| 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid | 1131614-61-3 | C₁₂H₁₅INO₃ | I, -(CH₂N(CH₃)(CH₂CH₂OH)) | ~3.0 | 1.2 |

| 3-Iodo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid | 1131614-83-9 | C₁₄H₁₇INO₂ | I, -(CH₂C₅H₉N(CH₃)) | ~3.1 | 2.5 |

| 4-Azido-3-iodobenzoic acid | 1216380-53-8 | C₇H₄IN₃O₂ | I, -N₃ | ~2.5 | 0.8 |

| 3-Triiodo derivative (CAS 59017-39-9) | 59017-39-9 | C₁₂H₁₂I₃N₃O₅ | 3I, -CONHCH₂CH₂OH | ~1.9 | -0.3 |

Research Findings and Trends

- Structure-Activity Relationships: The 2-hydroxyethyl group in the parent compound enhances water solubility, critical for intravenous formulations, while methyl or piperidine substituents improve membrane permeability .

- Iodine Positioning: Mono-iodination (3-position) balances radiopacity and toxicity, whereas tri-iodinated analogues (e.g., CAS 59017-39-9) prioritize imaging efficacy over safety .

- Synthetic Flexibility : The parent compound’s amine side chain allows modular derivatization, contrasting with azide or azo analogues, which require specialized coupling strategies .

Biological Activity

4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid, with the molecular formula C10H13INO3, is an organic compound notable for its iodine atom attached to a benzene ring, alongside a hydroxyethyl and a methylamino group. This compound is of significant interest in various fields, particularly in biological research due to its unique structural properties and potential applications.

The biological activity of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to proteins and enzymes, thereby altering their activity and affecting various signaling pathways involved in cellular processes. This interaction is facilitated by the iodine atom, which enhances the compound's radiolabeling capabilities and allows for detailed imaging studies.

Applications in Research

- Enzyme Interactions : The compound has been employed in studies examining enzyme interactions, particularly focusing on its potential as an inhibitor or modulator of enzymatic activity.

- Radiopharmaceuticals : Due to the presence of iodine, this compound is being investigated for use in radiopharmaceuticals, offering possibilities for imaging and diagnostic purposes in medical applications.

- Drug Discovery : Its unique structure makes it a candidate for drug discovery efforts aimed at targeting specific diseases, including inflammatory conditions linked to leukotriene pathways .

Comparative Biological Activity

To understand the biological activity better, it is useful to compare this compound with similar derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(((2-Hydroxyethyl)(methyl)amino)methyl)benzoic acid | Similar without iodine | Moderate enzyme inhibition |

| 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-hydroxybenzoic acid | Hydroxyl instead of iodine | Lower binding affinity |

| 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-chlorobenzoic acid | Chlorine substituent | Varies based on halogen properties |

The presence of iodine in 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid imparts distinct chemical properties that enhance its utility in biological applications compared to its analogs.

Inhibition Studies

Research has demonstrated that 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid exhibits inhibitory effects on certain enzymes related to inflammatory pathways. For instance, studies have shown that compounds with similar structures can inhibit leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory responses .

Example Study:

In a study focused on LTA4H inhibitors, compounds were screened for their ability to bind effectively within the enzyme's active site. The results indicated that while some analogs displayed promising binding affinities, the unique structure of 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid could enhance binding due to steric factors introduced by the iodine atom.

Toxicological Considerations

The biological dehalogenation of halogenated compounds is an area of concern due to potential toxicity. Investigations into the degradation pathways of iodinated compounds like 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid have highlighted both environmental impacts and human health risks associated with halogenated organic compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(((2-Hydroxyethyl)(methyl)amino)methyl)-3-iodobenzoic acid, and what reaction conditions optimize yield and purity?

- Methodology : A multi-step synthesis is typically employed:

Iodination : Introduce iodine at the 3-position of benzoic acid via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid .

Aminomethylation : Use a Mannich reaction with formaldehyde, methylamine, and 2-hydroxyethylamine to install the ((2-hydroxyethyl)(methyl)amino)methyl group. Reaction conditions (e.g., 45°C, 1–2 hours) should be optimized to minimize side products .

Purification : Column chromatography (hexane/EtOH) or recrystallization is recommended for isolating the final product .

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

- Key Techniques :

- NMR : H and C NMR to confirm the iodinated aromatic ring and aminomethyl group (e.g., δ ~7–8 ppm for aromatic protons, δ ~3–4 ppm for methylene groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: ~378.0 g/mol).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Protect from light and moisture. Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidative degradation of the iodine substituent .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodine atom and the aminomethyl group in this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate reaction pathways for iodination or substitution reactions, comparing activation energies to prioritize experimental conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Approach :

- Variable-Temperature NMR : Assess dynamic processes (e.g., rotational barriers in the aminomethyl group) causing signal splitting .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., hydrogen-bonding patterns influencing conformation) .

Q. How does the iodine substituent influence biological activity compared to non-iodinated analogs?

- Experimental Design :

Comparative Assays : Test iodinated vs. non-iodinated analogs in enzyme inhibition (e.g., tyrosine kinase) or receptor-binding assays.

Isotope Effects : Use I-labeled analogs to study pharmacokinetics (e.g., tissue distribution via autoradiography) .

Q. What advanced techniques identify degradation products under stressed conditions (e.g., light, heat)?

- Analytical Workflow :

- LC-MS/MS : Profile degradation products using collision-induced dissociation (CID) to fragment ions and identify structural changes.

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation kinetics .

Methodological Challenges and Solutions

Q. How can isomerism (e.g., rotational isomers in the aminomethyl group) be controlled during synthesis?

- Solution :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

- Steric Guidance : Introduce bulky protecting groups during synthesis to restrict rotation and favor a single isomer .

Q. What in silico tools predict potential drug-likeness or toxicity of this compound?

- Tools :

- SwissADME : Predict logP, bioavailability, and blood-brain barrier penetration .

- ProTox-II : Estimate toxicity endpoints (e.g., LD) based on structural alerts (e.g., iodine’s potential thyrotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.